N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide
Description
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a 2,6-diethylphenyl ring
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-3-8-6-5-7-9(4-2)10(8)16-11(17)12(13,14)15/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGDGZDWJXIPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,6-diethylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:
2,6-diethylaniline+trifluoroacetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The trifluoroacetamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of trifluoroacetamide.
Butachlor: A selective chloroacetamide herbicide with a similar phenyl ring structure.
Uniqueness
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring robust chemical stability and specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
